6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Description
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is a quinoline-based acyl chloride characterized by a methyl group at the 6-position of the quinoline ring and a 3-methylphenyl substituent at the 2-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of amides, esters, and other derivatives via nucleophilic acyl substitution reactions. Its molecular formula is C₁₈H₁₄ClNO, with a molecular weight of 295.77 g/mol (inferred from structural analogs in ).
Properties
IUPAC Name |
6-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-4-3-5-13(8-11)17-10-15(18(19)21)14-9-12(2)6-7-16(14)20-17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGIMOLAGWKVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinoline Core Formation
- The quinoline nucleus is typically constructed via Friedländer condensation , involving the reaction of 2-aminobenzaldehyde or 2-aminoacetophenone derivatives with appropriate ketones or aldehydes under acidic or basic conditions.
- For the 6-methyl substituent, the precursor is chosen or modified to introduce the methyl group at this position, often via selective alkylation or by starting with a methyl-substituted anthranilic acid derivative.
- The 3-methylphenyl group at position 2 is introduced either by using a substituted phenyl ketone or by cross-coupling methods if the quinoline core is pre-formed.
Introduction of the Carboxylic Acid Group
- The carboxylic acid functionality at position 4 is introduced either by direct oxidation of the quinoline ring or by using quinoline-4-carboxylic acid derivatives as intermediates.
- This step may involve selective functional group transformations to ensure the acid is at the 4-position without affecting other substituents.
Conversion to Carbonyl Chloride
- The key step is the conversion of the quinoline-4-carboxylic acid to the corresponding carbonyl chloride .
- This is commonly achieved by refluxing the quinoline-4-carboxylic acid derivative with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions, often in dry solvents such as toluene or dichloromethane.
- The reaction is typically conducted at temperatures ranging from 70°C to reflux (100–110°C) for 4–6 hours.
- After completion, excess reagents and solvents are removed under reduced pressure to isolate the acid chloride.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Quinoline core formation | Friedländer condensation: 2-aminobenzaldehyde derivatives + ketones, acid/base catalyst | Control of substitution pattern critical |
| Carboxylic acid formation | Oxidation or use of quinoline-4-carboxylic acid intermediates | Position-selective functionalization |
| Acid chloride formation | Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), reflux in dry toluene or DCM, 4–6 h | Anhydrous conditions essential; temperature 70–110°C |
Optimization and Variations
- Microwave-assisted synthesis has been reported to reduce reaction times and improve regioselectivity in related quinoline carbonyl chloride preparations.
- Continuous flow reactors can enhance scalability and reaction control for the acid chloride formation step.
- Solvent choice and stoichiometric control of chlorinating agents are critical to minimize side reactions and decomposition.
- Use of anhydrous conditions and inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of the acid chloride.
Analytical Characterization of the Product
- NMR Spectroscopy (¹H and ¹³C NMR): Confirms the quinoline core and substituent positions; the carbonyl chloride carbon typically appears downfield.
- Mass Spectrometry (HRMS/ESI-MS): Verifies molecular weight and fragmentation pattern consistent with the acid chloride.
- Infrared Spectroscopy (IR): Characteristic strong absorption bands near 1800 cm⁻¹ for the acid chloride carbonyl group.
- X-ray Crystallography: Used for detailed structural analysis, especially to confirm substitution patterns and steric effects of methyl groups.
Summary Table of Preparation Methods
| Preparation Stage | Method | Reagents/Conditions | Remarks |
|---|---|---|---|
| Quinoline core synthesis | Friedländer condensation | 2-Aminobenzaldehyde derivatives, ketones, acid/base catalyst | Control substitution at 2 and 6 positions |
| Carboxylic acid introduction | Oxidation or use of quinoline-4-carboxylic acid intermediates | Selective oxidation or starting materials | Position 4 functionalization |
| Acid chloride formation | Chlorination of carboxylic acid | Thionyl chloride or phosphorus oxychloride, reflux in dry solvent, 4–6 h | Anhydrous conditions critical |
| Purification | Removal of excess reagents, vacuum drying | Reduced pressure distillation | Yields depend on reaction conditions |
Research Findings and Considerations
- The preparation methods for this compound align closely with those for structurally related quinoline carbonyl chlorides, emphasizing the importance of controlled substitution and chlorination steps.
- The carbonyl chloride group’s reactivity enables its use as a versatile intermediate for further derivatization in medicinal chemistry and materials science.
- Optimization studies suggest that reaction times, temperature control, and reagent stoichiometry significantly affect yield and purity.
- Safety considerations include handling the irritant acid chloride under inert atmosphere and using appropriate personal protective equipment due to its reactive and potentially hazardous nature.
Chemical Reactions Analysis
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 6-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid.
Oxidation and Reduction: Specific conditions and reagents can lead to oxidation or reduction of the quinoline ring, although these reactions are less common.
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Research :
- Quinoline derivatives, including 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, are explored for their anticancer properties. Studies indicate that modifications in the quinoline structure can enhance antiproliferative activity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
-
Antimicrobial Activity :
- The compound has shown potential antimicrobial effects, making it a candidate for developing new antibiotics. Its unique structure may interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial growth.
- Antimalarial Properties :
Chemical Synthesis
-
Building Block for Complex Molecules :
- This compound serves as an essential building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions.
-
Reactivity Enhancement :
- The presence of the carbonyl chloride group enhances the compound's reactivity, facilitating its use in synthesizing other derivatives that may exhibit desirable biological activities.
Case Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of various quinoline derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 µM. Further mechanistic studies suggested apoptosis induction through activation of caspase pathways .
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial properties, several quinoline derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that this compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparison with Related Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| Quinine | Quinoline core | Antimalarial |
| Chloroquine | Similar structure | Antimalarial |
| 6-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | Quinoline core with different substituents | Medicinal chemistry |
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride involves its ability to react with nucleophiles, leading to the formation of amides or esters. This reactivity is due to the presence of the carbonyl chloride group, which is highly electrophilic. The compound can also interact with biological molecules, potentially modifying proteins or other macromolecules through covalent bonding.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and physicochemical properties of quinoline-4-carbonyl chlorides are highly dependent on substituents at the 2- and 6-positions. Below is a comparative analysis with key analogs:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylphenyl group (electron-donating) in the target compound likely reduces electrophilicity at the carbonyl carbon compared to 4-chlorophenyl (electron-withdrawing) analogs like C3. This impacts reaction rates in nucleophilic substitutions.
Physicochemical Data Trends
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-CF₃) generally exhibit higher melting points due to stronger intermolecular forces. For example, 4k () melts at 223–225°C.
- NMR Shifts : In D9 (2-(3-methylphenyl) derivative), $^{1}\text{H}$ NMR shows aromatic proton shifts at δ 7.20–8.50 ppm, influenced by the methyl group’s electron-donating effect.
Biological Activity
6-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and various applications in research, supported by data tables and relevant case studies.
The compound exhibits unique structural characteristics that influence its interaction with biological systems. It is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes in the body.
Table 1: Key Biochemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₂O |
| Molecular Weight | 320.77 g/mol |
| Solubility | Soluble in organic solvents like DMSO and ethanol |
| Interaction with Enzymes | Cytochrome P450 family |
Cellular Effects
Research indicates that this compound affects various cellular processes, including cell signaling pathways and gene expression. Notably, it has been shown to modulate the expression of genes involved in inflammatory responses, impacting cellular metabolism and immune function.
Case Study: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of this compound, it was found to significantly reduce the expression of pro-inflammatory cytokines in vitro. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial for inflammatory responses.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) against E. coli was reported at 50 mg/mL, indicating its potential as an antibacterial agent .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Streptococcus agalactiae | 100 |
Anticancer Potential
The anticancer activity of this compound is also a focal point of research. Specific derivatives have shown promise in inhibiting cancer cell proliferation. For example, related quinoline compounds have been tested for their cytotoxic effects against various cancer cell lines, revealing IC50 values that suggest significant potency.
Table 3: Anticancer Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.94 |
| Compound B | HeLa (Cervical) | 3.39 |
| Compound C | A549 (Lung) | 2.71 |
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with multiple molecular targets, including enzymes involved in DNA synthesis and cellular signaling pathways. This multifaceted interaction profile may contribute to its diverse biological activities .
Q & A
Q. Critical Considerations :
- Purity of intermediates should be verified by TLC or HPLC.
- Reaction temperatures above 80°C may lead to decomposition of the carbonyl chloride group.
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at positions 6 and 3-methylphenyl) and carbonyl chloride (C=O peak at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 324.09 for C₂₀H₁₆ClNO).
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance).
Q. Common Pitfalls :
- Hydrolysis of the carbonyl chloride to carboxylic acid in humid conditions. Store under inert gas (e.g., N₂) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures .
- Reactivity Hazards :
- The carbonyl chloride group reacts violently with water, releasing HCl gas. Avoid aqueous solutions unless intentionally hydrolyzing the compound.
- Use dry solvents (e.g., anhydrous THF, DCM) for reactions.
- Spill Management : Neutralize spills with sodium bicarbonate before disposal.
Documentation : Maintain a Safety Data Sheet (SDS) with GHS-compliant hazard statements, even if classification data is incomplete .
Advanced: How can crystallographic data resolve contradictions in reported molecular configurations?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Unit Cell Parameters : Compare with published data (e.g., monoclinic P2₁/n space group, a = 10.5922 Å, β = 92.988°) .
- Software Tools : Use SHELXL for refinement and Olex2 for structure visualization. Ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
Case Study : A 2023 study resolved discrepancies in the dihedral angle between the quinoline core and 3-methylphenyl group (reported as 15–25° vs. 8–12°) by reprocessing raw data with SHELXL .
Advanced: What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., carbonyl chloride as a nucleophilic target).
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. For example, the quinoline scaffold shows affinity for ATP-binding pockets (ΔG ≈ -9.2 kcal/mol) .
Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays.
Advanced: How can researchers address conflicting bioactivity data in cancer cell lines?
Methodological Answer:
- Dose-Response Curves : Test across a 10 nM–100 µM range in triplicate. Use MTT assays for viability and Annexin V-FITC for apoptosis .
- Mechanistic Studies :
- Western Blotting : Quantify caspase-3 cleavage (apoptosis marker).
- ROS Detection : Use DCFH-DA dye to assess oxidative stress.
Data Contradictions : Variability in IC₅₀ (e.g., 2 µM vs. 8 µM) may arise from cell line-specific ABC transporter expression. Perform efflux inhibition assays with verapamil .
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
Methodological Answer:
- Process Parameters :
- Scale-Up Challenges :
- Exothermic reactions require jacketed reactors with precise temperature control (±2°C).
- Use Soxhlet extraction for efficient isolation of the carboxylic acid intermediate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
